2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-phenylacetamide is a chemical compound with the molecular formula C15H11F3N2O3S It is known for its unique structural features, which include a nitro group, a trifluoromethyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-phenylacetamide typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Sulfanylation: The sulfanyl linkage is formed by reacting the nitro-trifluoromethylated aromatic compound with thiols or disulfides.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, trifluoromethylation, and sulfanylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Aromatics: Formed by substitution reactions on the aromatic ring.
Scientific Research Applications
2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide
- 2-[2-nitro-4-(trifluoromethyl)phenoxy]phenylacetic acid
- N-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Uniqueness
2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-phenylacetamide is unique due to its combination of a nitro group, a trifluoromethyl group, and a sulfanyl linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3S/c16-15(17,18)10-6-7-13(12(8-10)20(22)23)24-9-14(21)19-11-4-2-1-3-5-11/h1-8H,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZBTUSRWKVLNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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